molecular formula C17H20N2O B6898076 N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide

N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B6898076
M. Wt: 268.35 g/mol
InChI Key: JBRVJQXGTONWEI-UHFFFAOYSA-N
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Description

N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide is a complex organic compound that features a bicyclic hexane structure fused with an indole moiety. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Properties

IUPAC Name

N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-19(17(20)16-13-6-4-7-14(13)16)10-12-9-11-5-2-3-8-15(11)18-12/h2-3,5,8-9,13-14,16,18H,4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRVJQXGTONWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2N1)C(=O)C3C4C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide typically involves a multi-step process. One common approach is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, such as using continuous flow reactors and ensuring the availability of starting materials and catalysts in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The bicyclic hexane structure may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-2-ylmethyl)-N-methylbicyclo[3.1.0]hexane-6-carboxamide is unique due to its combination of an indole moiety with a bicyclic hexane structure. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

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